molecular formula C12H17BO5 B572720 [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid CAS No. 1309981-67-6

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

Cat. No. B572720
M. Wt: 252.073
InChI Key: CTIOQISLJFDJQX-UHFFFAOYSA-N
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Description

“[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid” is a chemical compound with the molecular formula C14H18BNO5 . It is also known by other names such as “1-Boc-5-methoxyindole-2-boronic acid”, “N-Boc-5-methoxyindole-2-boronic acid”, and "1-tert-butoxycarbonyl-5-methoxy-1h-indol-2-ylboronic acid" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC1=CC=C2N(C(=O)OC(C)(C)C)C(=CC2=C1)B(O)O . This indicates that the compound contains a methoxy group (OCH3) and a tert-butoxycarbonyl group (C(=O)OC©©C) attached to a phenyl ring, which is further connected to a boronic acid group (B(O)O).


Chemical Reactions Analysis

This compound can participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis. It has also been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 102-107 °C . It should be stored at a temperature of 2-8°C . The molecular weight of the compound is 291.11 g/mol .

Scientific Research Applications

  • N-Boc-5-methoxy-2-indolylboronic acid

    • Application Summary : This compound is used as a reactant in various chemical reactions .
    • Methods of Application : It is used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes and in the Suzuki-Miyaura cross-coupling . It is also used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction .
    • Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. Unfortunately, no specific quantitative data or statistical analyses were provided .
  • N-Boc-indole-2-boronic acid

    • Application Summary : This compound is also used as a reactant in various chemical reactions .
    • Methods of Application : It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . It is also used in a synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
    • Results or Outcomes : As with the previous compound, the outcomes of these reactions would depend on the specific conditions and reactants used. No specific quantitative data or statistical analyses were provided .
  • N-Boc-pyrrole-2-boronic acid MIDA ester
    • Application Summary : This compound is used as a starting material for the synthesis of marine natural product pentabromopseudilin . It is also used to prepare 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene based novel macrocycles .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, no specific experimental procedures or technical details were provided .
    • Results or Outcomes : The outcomes of these syntheses would depend on the specific conditions and reactants used. No specific quantitative data or statistical analyses were provided .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOQISLJFDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672827
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid

CAS RN

1309981-67-6
Record name [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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